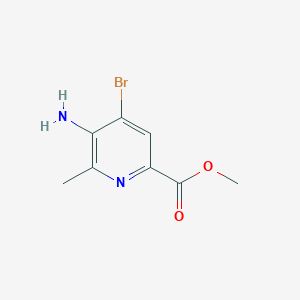

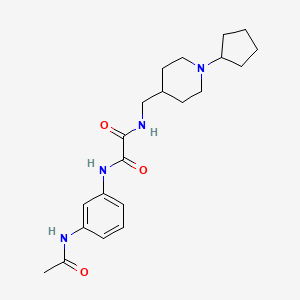

![molecular formula C17H21N3O5S2 B2498318 Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 912906-72-0](/img/structure/B2498318.png)

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a chemical compound that has been widely researched for its potential use in scientific applications. This compound is a member of the oxadiazole family, which has been shown to have various biological activities. The purpose of

科学的研究の応用

Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate:

Pharmaceutical Development

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: has shown potential in pharmaceutical research, particularly as a cathepsin K inhibitor . Cathepsin K is an enzyme involved in bone resorption, and its inhibition is a promising strategy for treating osteoporosis and other bone-related diseases . The compound’s structure allows for effective binding and inhibition, making it a candidate for further drug development.

Anticancer Research

This compound’s unique structure, featuring an oxadiazole ring, has been investigated for its anticancer properties . Oxadiazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis . Research has focused on modifying the compound to enhance its selectivity and potency against various cancer cell lines.

Antimicrobial Applications

The sulfonyl and oxadiazole groups in this compound contribute to its potential as an antimicrobial agent . Studies have shown that such compounds can disrupt bacterial cell walls and inhibit the growth of various pathogens . This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Neuroprotective Agents

Research has explored the use of this compound as a neuroprotective agent . The azepane ring in its structure is similar to those found in compounds that protect neurons from oxidative stress and inflammation . This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is crucial.

Anti-inflammatory Properties

The compound’s sulfonyl group has been linked to anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition Studies

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: has been used in studies focusing on enzyme inhibition . Its ability to inhibit specific enzymes, such as proteases and kinases, has been valuable in understanding enzyme function and developing enzyme-targeted therapies .

Material Science Applications

Beyond biological applications, this compound has potential in material science . Its unique chemical structure can be utilized in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its herbicidal and pesticidal properties . The oxadiazole ring is known to interfere with plant growth and pest metabolism, making it a candidate for developing new agrochemicals .

特性

IUPAC Name |

methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLXWKRSIPJZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

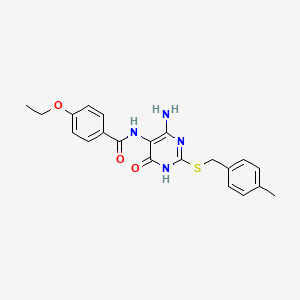

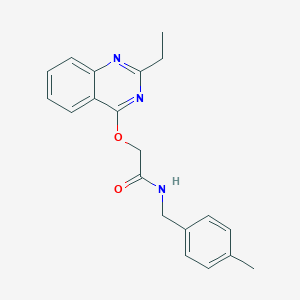

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

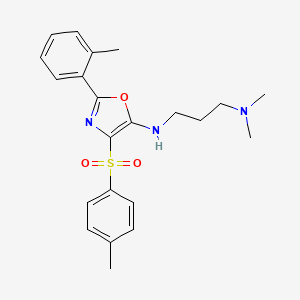

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

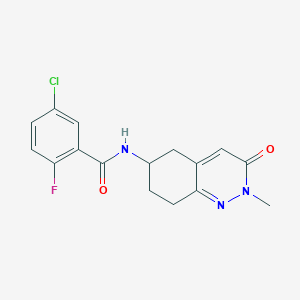

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

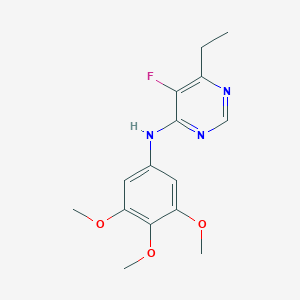

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)